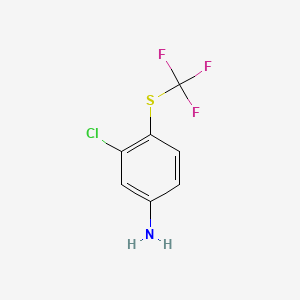

3-Chloro-4-(trifluoromethylthio)aniline

Descripción

Historical Context and Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Science

Aniline and its derivatives are foundational pillars in the field of industrial and synthetic chemistry. sigmaaldrich.com The strategic incorporation of fluorine atoms into aniline structures has been a transformative development, giving rise to a class of compounds with enhanced properties. The introduction of fluorine can dramatically alter a molecule's electronic nature, lipophilicity, and metabolic stability. This has profound implications in fields like medicinal chemistry and agrochemical science, where fine-tuning these parameters is crucial for developing effective and safe products. google.comnih.gov

The trifluoromethyl (-CF3) group, in particular, is a key player in this arena. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, binding affinity, and ability to cross biological membranes. mdpi.comnih.gov Consequently, fluorinated aniline derivatives have become indispensable building blocks in the synthesis of a wide range of pharmaceuticals and crop protection agents. google.comsemanticscholar.org The historical progression of organic synthesis has seen an increasing reliance on these fluorinated intermediates to create complex and highly functionalized molecules. nih.gov

Structural Features and Unique Chemical Reactivity of 3-Chloro-4-(trifluoromethylthio)aniline

The chemical entity this compound is a solid at room temperature and is characterized by the molecular formula C₇H₅ClF₃NS. sigmaaldrich.com Its structure is defined by an aniline core substituted with a chlorine atom at the 3-position and a trifluoromethylthio group (-SCF₃) at the 4-position.

The unique reactivity of this compound is dictated by the interplay of its functional groups. The aniline moiety, with its amino group (-NH₂), provides a reactive site for a multitude of chemical transformations, including diazotization, acylation, and alkylation. The chlorine atom and the trifluoromethylthio group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but also makes it susceptible to nucleophilic aromatic substitution under certain conditions. The -SCF₃ group, like the -CF₃ group, enhances the molecule's lipophilicity and metabolic stability. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64628-74-6 | sigmaaldrich.comscbt.comclearsynth.com |

| Molecular Formula | C₇H₅ClF₃NS | sigmaaldrich.com |

| Molecular Weight | 227.63 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | BLOPJEJSRKMVSU-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Nc1ccc(SC(F)(F)F)c(Cl)c1 | sigmaaldrich.com |

Overview of Research Directions and Interdisciplinary Relevance

This compound and its structural relatives are of significant interest as intermediates in the synthesis of biologically active molecules. clearsynth.com Research involving this compound and similar structures primarily falls within the realms of medicinal and agricultural chemistry.

In medicinal chemistry, related fluorinated anilines serve as crucial building blocks for the development of new therapeutic agents. For instance, similar structures are utilized in the synthesis of kinase inhibitors for cancer therapy and other pharmaceuticals. pharmaffiliates.com The specific substitution pattern of this compound makes it a valuable precursor for creating novel compounds with potentially enhanced pharmacological profiles.

In the agrochemical sector, 4-(Trifluoromethylthio)anilines are recognized as important intermediates for producing pesticides, including insecticides and acaricides. google.com The presence of the trifluoromethylthio group is often associated with potent bioactivity. The synthesis and application of such compounds are frequently explored in patent literature, highlighting their commercial and industrial relevance. google.comgoogleapis.comgoogle.com The study of this and related compounds is therefore highly interdisciplinary, bridging organic synthesis, medicinal chemistry, and agricultural science.

Table 2: Spectroscopic Data for a Related Compound, 3-chloro-4-(trifluoromethyl)aniline

| Spectroscopic Data Type | Predicted Values | Source |

| Predicted Collision Cross Section ([M+H]⁺) | 132.4 Ų | uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 143.2 Ų | uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 132.4 Ų | uni.lu |

| XlogP | 2.8 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOPJEJSRKMVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371547 | |

| Record name | 3-Chloro-4-(trifluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64628-74-6 | |

| Record name | 3-Chloro-4-[(trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64628-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(trifluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64628-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation in Research of 3 Chloro 4 Trifluoromethylthio Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-4-(trifluoromethylthio)aniline, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for unambiguous characterization.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The three aromatic protons are expected to show distinct signals due to their unique electronic environments influenced by the chloro, amino, and trifluoromethylthio substituents.

Based on the substitution pattern, one would anticipate three signals in the aromatic region. The proton on C-2 would likely appear as a doublet, coupled to the proton on C-6. The proton on C-5 would be a doublet of doublets, coupled to both the C-6 proton and the C-2 proton (meta-coupling), and the proton on C-6 would also be a doublet, coupled to the C-5 proton. The amino (-NH₂) protons typically appear as a broad singlet.

For a closely related compound, 3-chloro-4-(trifluoromethylthio)phenol , the aromatic proton signals were reported with the following chemical shifts (δ) in CDCl₃: 7.63 (d, J = 8.5 Hz, 1H), 7.05 (d, J = 2.7 Hz, 1H), and 6.79 (dd, J = 8.5, 2.7 Hz, 1H). nih.gov It is expected that the proton chemical shifts for this compound would be in a similar range, though the electron-donating amino group would likely cause some upfield shifts compared to the hydroxyl group in the phenol (B47542) analog.

Table 1: Expected ¹H NMR Data for this compound This table is predictive and based on analysis of related structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.3 | d | ~2-3 (meta-coupling) |

| H-5 | 6.7 - 7.0 | dd | ~8-9 (ortho), ~2-3 (meta) |

| H-6 | 7.3 - 7.6 | d | ~8-9 (ortho-coupling) |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are influenced by the attached substituents. The carbon bearing the trifluoromethylthio group (C-4) and the trifluoromethyl carbon itself will exhibit splitting due to carbon-fluorine coupling.

In the case of 3-chloro-4-(trifluoromethylthio)phenol , the reported ¹³C NMR data shows the carbon of the CF₃ group at δ 129.4 ppm, appearing as a quartet with a large coupling constant (¹JCF = 309.6 Hz). nih.gov The aromatic carbon attached to the SCF₃ group (C-4) also shows a smaller quartet splitting (³JCF = 2.3 Hz). nih.gov A similar pattern is anticipated for this compound.

Table 2: Expected ¹³C NMR Data for this compound This table is predictive and based on analysis of related structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-NH₂) | 145 - 150 | s |

| C-2 | 115 - 120 | s |

| C-3 (-Cl) | 130 - 135 | s |

| C-4 (-SCF₃) | 120 - 125 | q (quartet) |

| C-5 | 118 - 123 | s |

| C-6 | 135 - 140 | s |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. alfa-chemistry.com For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent and are expected to produce a single signal, a singlet, in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the -CF₃ group is sensitive to the electronic environment. dovepress.com For trifluoromethylthio groups attached to an aromatic ring, the chemical shift typically appears in a specific region of the ¹⁹F NMR spectrum. The chemical shift for the -SCF₃ group in related aromatic compounds provides a reference for what to expect.

Table 3: Expected ¹⁹F NMR Data for this compound This table is predictive and based on general data for Ar-SCF₃ compounds.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

|---|

While 1D NMR spectra provide essential information, complex structures can lead to overlapping signals or ambiguous assignments. Two-dimensional (2D) NMR techniques are employed to resolve these issues.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the signals of the protonated aromatic carbons (C-2, C-5, and C-6) in this compound.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary (non-protonated) carbons, such as C-1, C-3, and C-4, by observing their long-range couplings to the aromatic protons. For example, the proton at H-2 would show a correlation to C-4, and the proton at H-5 would show correlations to C-1 and C-3.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. nih.govbris.ac.uk By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, theoretical NMR spectra can be generated. researchgate.net These predicted spectra can be compared with experimental data to confirm structural assignments, especially for complex molecules or where isomers are possible. rsc.org The accuracy of DFT predictions has significantly improved, making it a valuable complementary tool in structural elucidation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (molecular weight: 227.63 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 227. sigmaaldrich.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 229 with about one-third the intensity of the molecular ion peak would be expected.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of the trifluoromethyl group (•CF₃, mass = 69) or the entire trifluoromethylthio group (•SCF₃, mass = 101). For the related 3-chloro-4-(trifluoromethylthio)phenol , a molecular ion [M-H]⁻ at m/z 227 was observed via electrospray ionization (ESI). nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 227/229 | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 158/160 | [M - CF₃]⁺ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-(trifluoromethylthio)phenol |

| 3-chloro-4-fluoroaniline (B193440) |

| 4-chloro-3-(trifluoromethyl)aniline |

| 3-Chloroaniline (B41212) |

| Trifluoroacetic acid |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for determining the elemental composition of a compound with exceptional accuracy. By providing a precise mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula.

Table 1: Theoretical Isotopic Composition of this compound

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| C₇H₅³⁵ClF₃NS | 226.9759 | 100.0 |

| C₇H₅³⁷ClF₃NS | 228.9730 | 32.5 |

| C₇H₅³⁵ClF₃N³³S | 227.9733 | 0.8 |

| C₇H₅³⁵ClF₃N³⁴S | 228.9691 | 4.5 |

| ¹³CC₆H₅³⁵ClF₃NS | 227.9793 | 7.7 |

Note: This table represents a theoretical calculation. Actual experimental values may vary slightly.

The accurate mass measurement obtained from HRMS would allow researchers to distinguish this compound from other potential isomers or compounds with the same nominal mass, thereby providing a critical piece of evidence for its structural identity.

Tracing Fragmentation Pathways with Isotopic Labeling

The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that is characteristic of its structure. Understanding these fragmentation pathways is crucial for confirming the connectivity of atoms within the molecule. Isotopic labeling is a powerful technique used to trace the journey of specific atoms or fragments during this process.

In the context of this compound, the molecule possesses several potential sites for fragmentation, including the carbon-sulfur bond, the carbon-chlorine bond, and the trifluoromethyl group. While specific studies employing isotopic labeling for this compound are not documented in the available literature, we can hypothesize potential fragmentation patterns based on the general principles of mass spectrometry.

Common fragmentation pathways for aromatic amines, halogenated compounds, and sulfides often involve the loss of small neutral molecules or radicals. For instance, the loss of the trifluoromethyl group (•CF₃) or the chlorine atom (•Cl) would result in significant fragment ions.

Table 2: Plausible Fragment Ions of this compound

| Fragment | Proposed Loss | m/z (Nominal) |

| [M - CF₃]⁺ | Loss of trifluoromethyl radical | 158 |

| [M - Cl]⁺ | Loss of chlorine radical | 192 |

| [M - SCF₃]⁺ | Loss of trifluoromethylthio radical | 126 |

| [M - HCl]⁺˙ | Loss of hydrogen chloride | 191 |

By synthesizing a derivative of this compound with a stable isotope, such as ¹³C at a specific position on the aromatic ring or using a heavier isotope of sulfur (³⁴S), researchers could definitively track the fate of these atoms during fragmentation. For example, if the fragment ion at m/z 126 still contains the ¹³C label, it would confirm that this fragment corresponds to the chlorophenylamine portion of the molecule.

Combined Spectroscopic Approaches for Structural Validationnumberanalytics.com

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergistic use of multiple spectroscopic techniques. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is indispensable for mapping the carbon and proton framework of a molecule. numberanalytics.com

A complete structural validation of this compound and its derivatives would involve a combination of HRMS, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between aromatic, and trifluoromethyl carbons.

¹⁹F NMR is a highly sensitive technique that would provide a distinct signal for the trifluoromethyl group, offering further confirmation of its presence and electronic environment.

By integrating the data from these techniques, a detailed and unambiguous picture of the molecular structure can be constructed. For instance, the accurate mass from HRMS confirms the elemental composition, while the coupling patterns in ¹H NMR and the chemical shifts in both ¹H and ¹³C NMR would definitively establish the relative positions of the chloro, amino, and trifluoromethylthio substituents on the aniline (B41778) ring.

Advanced Theoretical and Computational Studies of 3 Chloro 4 Trifluoromethylthio Aniline

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ijbiotech.comnih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and stability of a molecule like 3-Chloro-4-(trifluoromethylthio)aniline.

The conformational space of this compound is primarily defined by the rotation around the C-S and C-N bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. Such studies often employ various force fields like AMBER, CHARMM, or GROMOS to model the interatomic interactions. ijbiotech.comnih.gov

For instance, a study on substituted anilines has shown that the amino group's orientation and the torsional motion of side chains can be elucidated through a combination of experimental spectroscopy and ab initio calculations. aip.org In the case of this compound, MD simulations could reveal the preferred orientation of the trifluoromethylthio group relative to the aniline (B41778) ring and the chloro substituent, which is crucial for understanding its interaction with other molecules.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Most Probable Conformation |

| C1-C2-N-H1 | 15.2 | 5.8 | Planar |

| C3-C4-S-CF3 | 85.1 | 15.2 | Perpendicular |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Approaches for Predicting Reactivity

Computational chemistry provides a suite of tools to predict the chemical reactivity of molecules. For this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack, predict reaction mechanisms, and estimate activation energies.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure of molecules. nih.gov By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can provide insights into a molecule's reactivity. For primary aromatic amines, reactivity is often linked to the formation of a nitrenium ion, which can be a critical step in their metabolic activation and potential mutagenicity. nih.govacs.orgresearchgate.net Computational studies can model the stability of this intermediate, providing a measure of the amine's propensity to undergo this transformation. nih.gov

The presence of a chlorine atom and a trifluoromethylthio group on the aniline ring significantly influences its reactivity. researchgate.net The chlorine atom is an ortho-, para-directing deactivator, while the trifluoromethylthio group is a strong electron-withdrawing group. researchgate.netvaia.com DFT calculations can quantify these electronic effects by computing molecular electrostatic potential (MEP) maps and atomic charges. These calculations can help predict the regioselectivity of reactions such as electrophilic aromatic substitution.

Table 2: Illustrative Predicted Reactivity Descriptors

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Nitrenium Ion Stability | High | Suggests potential for metabolic activation |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Advanced Research Fields

Pharmaceutical Research and Drug Discovery

3-Chloro-4-(trifluoromethylthio)aniline is a fluorinated organic compound that serves as a valuable building block in various advanced research fields, particularly in pharmaceutical research and drug discovery. researchgate.netsigmaaldrich.com Its unique substitution pattern, featuring a chlorine atom and a trifluoromethylthio group on the aniline (B41778) core, imparts specific physicochemical properties that are of interest in the design of bioactive molecules.

Role as Pharmaceutical Intermediate in Fluorinated Drug Synthesis

Fluorinated building blocks are crucial in medicinal chemistry, and this compound is categorized as such. sigmaaldrich.com The incorporation of fluorine-containing groups, like the trifluoromethylthio group, into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.

While specific drugs synthesized directly from this compound are not detailed in the provided search results, the utility of closely related anilines as pharmaceutical intermediates is well-documented. A prominent example is the synthesis of Sorafenib, an anticancer drug, which utilizes the structurally similar intermediate 4-chloro-3-(trifluoromethyl)aniline. ajrconline.orggoogle.com The synthesis of Sorafenib generally involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy) aniline. google.com The isocyanate itself is prepared from 4-chloro-3-(trifluoromethyl)aniline. google.com This synthesis underscores the importance of halogenated and trifluoromethyl-substituted anilines as key intermediates in the production of complex pharmaceutical agents. google.comresearchgate.net

Development of Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Aniline derivatives, particularly those bearing halogen and trifluoromethyl groups, have shown promise as potent antimicrobial compounds. nih.gov

Efficacy Against Bacterial Strains

Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has demonstrated their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov These compounds have been shown to be effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

In one study, a trifluoromethyl-substituted pyrazole derivative showed significant activity against tested bacteria, with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL for an MRSA strain. nih.gov Another derivative, a phenoxyphenyl compound, was also highly effective, inhibiting the growth of staphylococcal strains with MIC values between 1.56–3.12 μg/mL. nih.gov Furthermore, these potent compounds demonstrated the ability to eradicate preformed biofilms of MRSA and E. faecalis. nih.gov

The table below summarizes the antimicrobial efficacy of selected N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which are structurally related to the subject compound.

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Trifluoromethyl-substituted pyrazole | MRSA | 3.12 |

| Phenoxyphenyl pyrazole derivative | Staphylococcal strains | 1.56 - 3.12 |

Structure-Activity Relationship Optimization

The biological activity of aniline derivatives can be fine-tuned by altering the substituents on the phenyl ring. researchgate.netijpsonline.com Structure-activity relationship (SAR) studies help in understanding how different functional groups influence the antimicrobial potency of these compounds.

In studies of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, it was found that compounds with electron-withdrawing groups on the arylidene ring were more active. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in the antibacterial efficacy. The presence of a chlorine atom and a trifluoromethyl group, both of which are electron-withdrawing, in this compound indicates a potential for significant antimicrobial activity.

Further research on pyrazole derivatives showed that hydrophobic substituents on the phenyl ring tended to increase the activity of the compounds. nih.gov For instance, adding hydrophobic alkyl substituents to a phenyl aniline derivative significantly increased its activity against Gram-positive strains, with MIC values as low as 1.56 μg/mL. nih.gov Conversely, the introduction of a methoxy (B1213986) group almost eliminated the activity. nih.gov This highlights the delicate balance of electronic and hydrophobic properties required for optimal antimicrobial action.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs. The specific structural features of this compound make it a candidate for investigation as an enzyme inhibitor.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme responsible for the degradation of cytokinins, a class of plant hormones that regulate cell growth and differentiation. While direct studies documenting the inhibition of CKX by this compound specifically are not prominent in the available literature, research into related substituted aromatic molecules provides context for this area of investigation. For instance, various derivatives of 2-X-6-anilinopurine and diphenylurea have been identified as potent inhibitors of CKX, demonstrating that the substituted aniline scaffold is a viable framework for designing such inhibitors. The exploration of different substitutions on the aniline ring is a common strategy to modulate inhibitory potency and selectivity against CKX isoforms.

Interaction with Cellular Targets

The interaction of this compound with cellular targets is largely governed by the physicochemical properties of its trifluoromethylthio (-SCF3) group. This functional group significantly increases the lipophilicity of the molecule, a property that enhances its ability to permeate biological membranes and access intracellular targets researchgate.netresearchgate.net. Research on N-trifluoromethylthiolated compounds has indicated that the -SCF3 moiety can be directly responsible for cytotoxicity, suggesting it is not merely a passive structural component but an active pharmacophore that engages with cellular machinery, potentially leading to cell death nih.gov. This intrinsic activity of the trifluoromethylthio group highlights its importance in the molecule's interaction with biological systems.

Cytotoxic Properties Against Cancer Cell Lines

While specific cytotoxic data for this compound is not extensively documented, studies on structurally related compounds demonstrate the potential of this chemical class in oncology research. The presence of the trifluoromethylthio group is a key feature in molecules that have exhibited toxicity toward cancer cells. For example, certain N-SCF3 substituted sulfonimidamides and sulfoximines have shown cytotoxic effects against human liver carcinoma (HepG2) cells nih.gov. A comparative analysis in one study revealed that the -SCF3 group was responsible for the observed toxicity when compared to analogous compounds containing a -CF3 group, which were non-toxic nih.gov. This suggests that the trifluoromethylthio moiety itself is a potent contributor to the cytotoxic profile.

Below is a table summarizing the cytotoxic findings for related compounds containing the trifluoromethylthio group.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| N-SCF3 Sulfonimidamide (Compound 13) | HepG2 | IC₅₀ | 15 µg/mL | nih.gov |

| N-SCF3 Sulfonimidamide (Compound 15) | HepG2 | IC₅₀ | 65 µg/mL | nih.gov |

| N-SCF3 Sulfoximine (Compound 21) | HepG2 | IC₅₀ | 14 µg/mL | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the cytotoxic potential of the -SCF3 moiety.

Enhancement of Biological Activity and Selectivity by Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is increasingly utilized in medicinal and agrochemical chemistry to enhance the biological activity and selectivity of parent compounds unimi.itresearchgate.net. Its influence stems from a unique combination of properties. The introduction of an -SCF3 group can significantly alter a molecule's characteristics, impacting its efficacy and pharmacokinetic profile rsc.org.

The key properties of the trifluoromethylthio group are summarized in the table below:

| Property | Description | Impact on Biological Activity | Reference |

| Lipophilicity | The -SCF3 group is one of the most lipophilic functional groups (Hansch's π = 1.44). | Enhances the ability to cross biological membranes, improving bioavailability and cell permeability. researchgate.netunimi.it | researchgate.netunimi.it |

| Metabolic Stability | It is a strong electron-withdrawing group, which can protect adjacent parts of the molecule from oxidative metabolism. | Increases the in-vivo half-life of the compound by preventing rapid degradation by metabolic enzymes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Electronegativity | The group has strong electron-withdrawing properties (Hammett constant: σp = 0.50). | Modifies the electronic environment of the molecule, which can lead to stronger and more selective binding to target proteins. unimi.it | unimi.it |

These attributes make the trifluoromethylthio group a valuable bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune the properties of a molecule to achieve a desired biological effect wikipedia.org.

Agrochemical Development

In the field of agrochemical science, aniline derivatives are important building blocks for a variety of active ingredients. This compound serves as a key intermediate in this sector.

Precursor for Herbicides and Pesticides

This compound is utilized as an intermediate in the manufacturing of various agrochemicals guidechem.com. Its chemical structure is incorporated into more complex molecules designed to act as pesticides, including insecticides and acaricides guidechem.com. The presence of both the chlorine atom and the trifluoromethylthio group provides a scaffold that can be further elaborated to produce final products with specific pesticidal activities. The incorporation of fluorinated groups like -SCF3 is a common strategy in modern agrochemical design to create effective and highly active products nih.gov.

Impact on Target Pest Selectivity and Reduced Toxicity

The inclusion of specific functional groups is a critical strategy for modulating the selectivity and toxicity of agrochemicals. The trifluoromethylthio group, as part of a larger molecule, can significantly influence its biological target profile. For instance, structural modifications, such as the introduction of a trifluoromethyl-containing ring, have been shown to shift a compound's activity from fungicidal to insecticidal, demonstrating a profound impact on target selectivity nih.gov.

Furthermore, the development of fluorine-containing pesticides is part of a broader trend to move away from older, more broadly toxic compounds like certain organochlorines taylorandfrancis.com. The unique physicochemical properties conferred by fluorine-containing moieties can lead to improved translocation within the target pest and higher affinity for the biological target, which can contribute to greater efficacy at lower application rates and potentially reduced impact on non-target organisms nih.gov.

Influence on Transport and Metabolic Deactivation of Bioactive Molecules

The trifluoromethylthio (-SCF3) group is a key feature of this compound and plays a significant role in influencing the properties of bioactive molecules. This group is one of the most lipophilic functional groups known, a characteristic that can substantially improve a drug molecule's capacity to cross cell membranes. researchgate.net This enhanced permeability can lead to better pharmacokinetic profiles. researchgate.net

| Property of Trifluoromethylthio Group | Influence on Bioactive Molecules |

| High Lipophilicity | Enhances the ability to cross cell membranes, potentially improving pharmacokinetic properties. researchgate.net |

| Strong Electron-Withdrawing Nature | Decreases the molecule's susceptibility to in vivo oxidation, leading to improved metabolic stability. researchgate.netmdpi.com |

Materials Science Research

In the realm of materials science, the incorporation of fluorine-containing moieties like the trifluoromethylthio group can lead to the development of materials with unique and desirable properties.

Development of Polymers and Coatings

While specific research detailing the use of this compound as a monomer for the development of polymers and coatings is limited, the broader class of fluorinated anilines is utilized in creating specialty polymers. The presence of the trifluoromethylthio group can be expected to impart properties such as increased hydrophobicity and oleophobicity (oil repellency) to a polymer surface. Such characteristics are highly sought after for creating protective coatings that resist water and oil.

Dye and Pigment Production

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of synthetic dyes and pigments. britannica.com

Contribution to Color Intensity and Stability

The specific contribution of this compound to color intensity and stability in dyes is not extensively documented in publicly available research. However, the nature of the substituents on the aniline ring is known to influence the final properties of a dye. The electron-withdrawing nature of both the chloro and trifluoromethylthio groups would affect the electronic properties of the resulting chromophore, which is the part of the molecule responsible for color. This can, in turn, influence the shade and intensity of the dye.

Toxicological and Environmental Considerations in Research Context

Acute Toxicity Studies in Research Settings

In research settings, 3-Chloro-4-(trifluoromethylthio)aniline is recognized for its acute oral toxicity. sigmaaldrich.comsigmaaldrich.com According to safety data classifications, the compound falls under Acute Toxicity Category 3 for oral exposure, which signifies that it is toxic if swallowed. sigmaaldrich.comsigmaaldrich.com This classification is denoted by the GHS06 pictogram, featuring a skull and crossbones, and the signal word "Danger". sigmaaldrich.comsigmaaldrich.com The corresponding hazard statement is H301 (Toxic if swallowed). sigmaaldrich.com

Table 1: GHS Classification for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed |

Data sourced from Sigma-Aldrich safety information. sigmaaldrich.comsigmaaldrich.com

Environmental Fate and Degradation Mechanisms

Research into the specific environmental pathways of this compound is limited. However, the behavior of related chlorinated aniline (B41778) derivatives provides insight into its potential environmental impact. Aromatic amines as a class are noted as significant for their potential to disrupt aquatic ecosystems. mdpi.com

The mobility of chloroaniline compounds in the environment is a key factor in their potential for contamination. These substances can enter aquatic systems through various means, including industrial wastewater discharges and accidental spills. mdpi.com Once in the environment, their chemical properties suggest they can be persistent. mdpi.com For a structurally similar compound, 5-Chloro-2-(trifluoromethyl)aniline, the soil adsorption coefficient (Koc) has been estimated at 501 L/kg, which suggests moderate mobility in soil and sediment. epa.gov

The degradation of chloroaniline derivatives in wastewater treatment plants is a critical consideration. Related compounds like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are known to enter the environment through wastewater effluents. mdpi.com The degradation of these compounds can be complex; for instance, 3,4-DCA is itself a biodegradation product of several common herbicides. mdpi.com The presence of such compounds in wastewater highlights a potential pathway for environmental release if they are not effectively removed during treatment. mdpi.com

Metabolic Fate in Biological Systems (e.g., Rat, Dog)

While specific metabolic studies on this compound are not detailed in the provided research, extensive metabolic investigations have been conducted on the related compound, 3-chloro-4-fluoroaniline (B193440), in both rat and dog models. These studies reveal that the metabolism of 3-chloro-4-fluoroaniline is both rapid and extensive, with very little of the original compound being excreted unchanged in urine. shu.ac.uknih.gov

When administered orally to a female dog, 3-chloro-4-fluoro[14C]aniline was primarily eliminated in the urine as a single major metabolite. sigmaaldrich.com In male rats receiving the compound orally, the urine contained several metabolites, indicating species-specific differences in metabolic pathways. sigmaaldrich.comsigmaaldrich.com

The primary metabolites of 3-chloro-4-fluoroaniline have been identified and quantified in research studies. shu.ac.uksigmaaldrich.com

In dogs, 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) was the predominant metabolite, accounting for 83% of the administered dose recovered in urine over 48 hours. sigmaaldrich.com

In rats, 2-amino-4-chloro-5-fluorophenyl sulfate was also a major metabolite, constituting 52% of the dose in 24-hour urine samples. sigmaaldrich.comsigmaaldrich.com Another significant metabolite identified in rats was N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide , which accounted for 13% of the dose. sigmaaldrich.comsigmaaldrich.com A further unidentified metabolite made up 16% of the dose in rats. sigmaaldrich.comsigmaaldrich.com

Table 2: Principal Metabolites of 3-chloro-4-fluoroaniline in Dog and Rat Urine

| Metabolite | Species | Percentage of Dose in Urine |

|---|---|---|

| 2-amino-4-chloro-5-fluorophenyl sulfate | Dog | 83% (in 48h) |

| 2-amino-4-chloro-5-fluorophenyl sulfate | Rat | 52% (in 24h) |

| N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide | Rat | 13% (in 24h) |

| Unidentified Metabolite | Rat | 16% (in 24h) |

Data sourced from studies on the metabolism of 3-chloro-4-fluoroaniline. sigmaaldrich.comsigmaaldrich.com

The formation of the identified metabolites from 3-chloro-4-fluoroaniline points to several key metabolic transformations. The major metabolic pathways observed in rats involve N-acetylation and hydroxylation, followed by O-sulfation. shu.ac.uknih.gov The presence of N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide indicates that both N-acetylation and hydroxylation of the aromatic ring occur. sigmaaldrich.com The identification of 2-amino-4-chloro-5-fluorophenyl sulfate as a principal metabolite in both rats and dogs demonstrates that hydroxylation followed by O-sulfation is a major route of biotransformation. shu.ac.uksigmaaldrich.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(trifluoromethyl)aniline |

| 4-chloroaniline |

| 3,4-dichloroaniline |

| 3-chloro-4-fluoroaniline |

| 2-amino-4-chloro-5-fluorophenyl sulfate |

Species-Specific Metabolic Pathways

Safety Protocols and Risk Mitigation in Laboratory and Industrial Research

The handling of this compound in both laboratory and industrial research settings necessitates strict adherence to safety protocols to mitigate potential risks. This compound is classified as hazardous, and appropriate precautions must be implemented to ensure personnel safety and prevent environmental contamination. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Hazard Identification and Classification:

This compound is designated as a hazardous substance with the following classifications:

Acute Toxicity, Oral (Category 3): Toxic if swallowed. sigmaaldrich.comsigmaaldrich.com

Eye Irritation (Category 2): Causes serious eye irritation. sigmaaldrich.comsigmaaldrich.com

Skin Irritation (Category 2): Causes skin irritation. sigmaaldrich.com

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin. sigmaaldrich.com

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled. sigmaaldrich.com

The compound is identified with the GHS06 pictogram, indicating its toxic properties. sigmaaldrich.comsigmaaldrich.com The signal word is "Danger". sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Engineering Controls:

In an industrial or laboratory setting, it is crucial to handle this compound in a well-ventilated area. apolloscientific.co.ukthermofisher.com Use of a chemical fume hood is recommended to minimize inhalation exposure. fishersci.com Facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation. fishersci.comfishersci.com

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is required when working with this compound. This includes:

Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory. fishersci.comcapotchem.cn

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn and inspected before use. capotchem.cncarlroth.com Protective clothing is necessary to prevent skin contact. fishersci.com

Respiratory Protection: If ventilation is inadequate or for nuisance exposures, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.comcapotchem.cn

Handling and Storage:

Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.

Handling: Avoid contact with skin, eyes, and clothing. apolloscientific.co.ukcapotchem.cn Do not breathe dust or vapors. apolloscientific.co.ukcarlroth.com All personal contact should be avoided. apolloscientific.co.uk Do not eat, drink, or smoke in areas where the chemical is handled. apolloscientific.co.ukthermofisher.com Wash hands thoroughly after handling. apolloscientific.co.ukcapotchem.cn

Storage: Store in a cool, dry, and well-ventilated place. capotchem.cn Keep containers tightly sealed and store away from incompatible materials such as acids and strong oxidizing agents. fishersci.comcapotchem.cn

Emergency Procedures:

In the event of exposure or a spill, the following actions should be taken:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention. thermofisher.com

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. thermofisher.com

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and get medical attention. thermofisher.com

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. thermofisher.comfishersci.com

Spills: Evacuate the area. Wear appropriate PPE and use an inert absorbent material to contain the spill. thermofisher.comcapotchem.cn Collect the material in a suitable, closed container for disposal. capotchem.cn Prevent the spill from entering drains. capotchem.cncarlroth.com

Below is an interactive data table summarizing the key safety protocols for this compound.

| Safety Protocol | Laboratory Research | Industrial Research | Key Recommendations | References |

| Hazard Communication | GHS Labels, SDS Review | GHS Labels, SDS, Worker Training | Signal Word: Danger. Pictogram: GHS06 (Toxic). | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Engineering Controls | Chemical Fume Hood | Local Exhaust Ventilation, Closed Systems | Ensure adequate ventilation. Eyewash stations and safety showers must be accessible. | apolloscientific.co.ukthermofisher.comfishersci.comfishersci.comfishersci.com |

| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Nitrile Gloves | Chemical Goggles, Full Protective Suit, Chemical-Resistant Gloves, Respirator | Use equipment tested and approved under appropriate government standards (e.g., NIOSH, EN). | fishersci.comcapotchem.cncarlroth.com |

| Handling | Avoid contact with skin/eyes. Do not inhale dust/vapors. | Use of closed systems to minimize contact. | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. | apolloscientific.co.ukthermofisher.comcapotchem.cn |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | Store in designated, controlled-access areas away from incompatible materials. | Incompatible with strong acids and oxidizing agents. | fishersci.comcapotchem.cn |

| Emergency Procedures | Immediate rinsing for eye/skin contact. Move to fresh air for inhalation. Seek medical attention. | Established spill response and emergency contact procedures. | For spills, use inert absorbent material and dispose of in a sealed container. | thermofisher.comfishersci.comcapotchem.cncarlroth.com |

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives with Enhanced Bioactivity

The structural framework of 3-Chloro-4-(trifluoromethylthio)aniline serves as a promising scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activities. The presence of the trifluoromethylthio (-SCF3) group is of particular interest as it can significantly influence the lipophilicity, metabolic stability, and binding interactions of a molecule.

Research into derivatives of structurally similar anilines has revealed a wide range of biological activities. For instance, the incorporation of a thiadiazole moiety into fluoro benzothiazoles has been shown to produce compounds with significant antimicrobial properties. sigmaaldrich.compsu.edu This suggests that derivatization of the amino group of this compound to form corresponding thiadiazoles could be a fruitful area of investigation for new antimicrobial agents.

Furthermore, molecular docking studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have indicated their potential as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. sigmaaldrich.comasiapharmaceutics.info This highlights the potential of synthesizing imine derivatives of this compound and evaluating their activity against neurological targets.

A key strategy in the design of novel bioactive compounds is bioisosteric replacement , where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. cambridgemedchemconsulting.combaranlab.org The trifluoromethylthio group itself can be considered a bioisostere of other functionalities. Moreover, modifications to the aniline (B41778) ring or the amino group can be guided by bioisosteric principles to fine-tune the compound's properties. nih.govdrughunter.com

| Parent Scaffold | Potential Derivative Class | Potential Biological Activity |

| This compound | Thiadiazoles | Antimicrobial |

| This compound | Imines (Schiff bases) | Anti-Parkinsonian (MAO-B inhibition) |

| This compound | Amides/Sulfonamides | Various therapeutic areas |

Development of Greener Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a critical aspect of modern chemical research. While specific "green" syntheses for this compound are not extensively reported, analysis of synthetic routes for analogous compounds, such as 4-(trifluoromethylthio)aniline, can inform the development of greener alternatives. asianpubs.org

A plausible, albeit traditional, multi-step synthesis of this compound could involve the chlorination of a suitable nitrobenzene (B124822) precursor, followed by trifluoromethylthiolation and subsequent reduction of the nitro group. Each of these steps presents opportunities for the application of green chemistry principles.

Potential Areas for Greener Synthesis Development:

Alternative Reagents: Replacing hazardous reagents with safer alternatives. For example, exploring catalytic methods for chlorination that avoid the use of elemental chlorine.

Catalysis: Employing catalytic reduction methods for the nitro group, such as using heterogeneous catalysts (e.g., Pd/C) with hydrogen gas, which is more atom-economical than stoichiometric reducing agents like iron or tin in acidic media. asianpubs.org

Solvent Selection: Utilizing greener solvents, such as water, supercritical fluids, or biodegradable solvents, to minimize the environmental impact of the reaction media.

Process Intensification: Investigating continuous flow reactors or microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and minimize energy consumption. uni-muenchen.de

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate easier purification, thereby reducing waste generation. nih.govclearsynth.com

Advanced Mechanistic Studies in Biological Systems

Understanding the mechanism of action and metabolic fate of this compound and its derivatives is crucial for their development as safe and effective agents. While direct mechanistic studies on this specific compound are limited, insights can be drawn from related structures.

The metabolic pathways of anilines often involve oxidation and conjugation reactions. Studies on the photodegradation of aniline and chloroanilines have shown the formation of various intermediates, including aminophenols and benzidines, through radical-mediated processes. mdpi.com The presence of the trifluoromethylthio group in this compound is expected to significantly influence its metabolism. The -SCF3 group is generally more resistant to metabolic oxidation compared to a methylthio (-SCH3) or other alkylthio groups, which could lead to a longer biological half-life.

Advanced mechanistic studies could involve:

Metabolite Identification: Using techniques like high-resolution mass spectrometry and NMR to identify the metabolites of this compound in in vitro (e.g., liver microsomes) and in vivo models.

Target Identification and Validation: For bioactive derivatives, identifying the specific biological targets (e.g., enzymes, receptors) through methods such as affinity chromatography, proteomics, and genetic approaches.

Enzyme Inhibition Kinetics: Characterizing the mode of inhibition (e.g., competitive, non-competitive) for derivatives that act as enzyme inhibitors.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of a derivative bound to its biological target, providing insights into the binding interactions at the molecular level.

Integration with Artificial Intelligence and Machine Learning for Drug Design and Material Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical research, from drug discovery to materials science. psu.educambridgemedchemconsulting.comuni.lu These computational tools can be leveraged to accelerate the design and discovery of novel compounds based on the this compound scaffold.

Applications of AI and ML:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Virtual Screening: Employing docking simulations and other virtual screening techniques to screen large libraries of virtual derivatives against a specific biological target. This can help in identifying potential hits with high binding affinities.

De Novo Design: Using generative AI models to design entirely new molecules with desired properties, using this compound as a starting fragment or constraint.

ADMET Prediction: Utilizing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process, reducing the likelihood of late-stage failures. baranlab.org

Materials Discovery: Applying AI/ML algorithms to predict the physicochemical properties of polymers or other materials that incorporate the this compound moiety, guiding the discovery of new materials with specific functionalities.

| AI/ML Application | Objective | Potential Outcome |

| QSAR | Predict biological activity from chemical structure. | Prioritize synthesis of potent derivatives. |

| Virtual Screening | Identify potential binders to a biological target from a large library. | Discover novel hits for a specific disease. |

| De Novo Design | Generate novel molecular structures with desired properties. | Create innovative compounds beyond existing chemical space. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Improve the drug-likeness of lead compounds. |

| Materials Discovery | Predict properties of materials incorporating the scaffold. | Accelerate the development of new functional materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-(trifluoromethylthio)aniline, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated nitrobenzenes. For example:

Nitro group substitution : Reacting 3-chloro-4-fluoronitrobenzene with a trifluoromethylthiolating agent (e.g., CF₃SCl) under basic conditions (e.g., K₂CO₃) to introduce the trifluoromethylthio group .

Reduction : Catalytic hydrogenation (e.g., H₂/Pt/C) or Fe/NH₄Cl reduction converts the nitro group to an amine .

- Critical Factors : Temperature (60–80°C for substitution), solvent polarity (DMF or DMSO), and stoichiometric control of trifluoromethylthiolating agents to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C3, trifluoromethylthio at C4) via coupling constants and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight (227.635 g/mol) and fragmentation patterns .

- Chromatography : HPLC with UV detection assesses purity (>98%), while GC-MS after derivatization (e.g., trimethylsilylation) quantifies trace impurities .

Q. What structural features of this compound contribute to its potential pharmacological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : The chlorine and trifluoromethylthio groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .

- Lipophilicity : The trifluoromethylthio group increases logP, improving membrane permeability, as seen in kinase inhibitors like TAK-285 derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments and isotopic labeling to trace fragmentation pathways in MS .

- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts, while molecular dynamics simulations verify conformational stability .

Q. What strategies optimize the regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Group Manipulation : Use protecting groups (e.g., acetylated amine) to block undesired substitution at the para position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring substitution at the ortho position relative to the amine .

Q. How does the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions compared to other substituents?

- Methodological Answer :

- Electronic Effects : The -SCF₃ group is a strong electron-withdrawing moiety, reducing electron density on the aromatic ring and favoring Suzuki-Miyaura couplings with electron-deficient boronic acids .

- Steric Effects : Bulkier than -CF₃ or -Cl, it may hinder coupling at sterically congested positions, requiring tailored catalysts (e.g., Pd-XPhos) .

Q. What computational methods are employed to predict the metabolic stability of this compound-based drug candidates?

- Methodological Answer :

- In Silico Metabolism Prediction : Tools like MetaSite simulate cytochrome P450 interactions, identifying vulnerable sites (e.g., amine group oxidation) .

- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., -SCF₃ vs. -CF₃) with metabolic half-life data .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.